2-Methyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with significant relevance in organic synthesis and pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 176.14 g/mol. The compound features a pyridine ring substituted with both a methyl group and a trifluoromethyl group, along with an amino group at the 3-position, making it a versatile intermediate in various chemical reactions.
This compound is classified as an amine and belongs to the broader category of pyridine derivatives. It is typically synthesized for use in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound is available from various suppliers, including Thermo Scientific, which lists it under the product name 3-amino-2-methyl-6-(trifluoromethyl)pyridine .
The synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine can be achieved through several methods, including:
These methods highlight the importance of careful control over reaction conditions, such as temperature, solvent choice, and catalyst selection, to optimize yield and purity.
The molecular structure of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine can be represented by its SMILES notation: CC1=C(N)C=CC(=N1)C(F)(F)F
. The compound features:
2-Methyl-6-(trifluoromethyl)pyridin-3-amine participates in several chemical reactions due to its functional groups:
These reactions are critical for synthesizing more complex molecules used in drug development and materials science.
The mechanism of action for 2-Methyl-6-(trifluoromethyl)pyridin-3-amine largely depends on its role as an intermediate in synthetic pathways. For example, during nucleophilic substitution:
The trifluoromethyl group enhances electrophilicity due to its electron-withdrawing nature, facilitating these reactions .
The physical properties of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine include:
Chemical properties include:
2-Methyl-6-(trifluoromethyl)pyridin-3-amine serves multiple purposes in scientific research:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5